N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide
Description
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a heterocyclic compound that contains both thiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring, in particular, contributes to the compound’s biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N4O2S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C13H16N4O2S/c1-8-14-12(19-17-8)10-7-20-13(16-10)11(18)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,15,18) |
InChI Key |
LCHRMCRMYRXLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring . This is followed by the cyclization of the oxadiazole intermediate with a thioamide to form the thiazole ring . The reaction conditions often include the use of organic solvents such as toluene and catalysts like carbonyl diimidazole (CDI) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit the synthesis of bacterial cell walls or interfere with the signaling pathways involved in inflammation and tumor growth
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
- N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide .
Uniqueness
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is unique due to its specific combination of the thiazole and oxadiazole rings, which imparts a distinct set of biological activities and chemical reactivity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
